molecular formula C20H15NO5S B2493067 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 2097910-46-6

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2493067
CAS No.: 2097910-46-6
M. Wt: 381.4
InChI Key: ZTOFEGCALJLXID-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H15NO5S and its molecular weight is 381.4. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5S/c22-18(15-10-13-4-1-2-5-16(13)26-19(15)23)21-12-20(24,14-7-9-27-11-14)17-6-3-8-25-17/h1-11,24H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOFEGCALJLXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound featuring a unique combination of functional groups, including furan and thiophene rings. These components are known for their diverse biological activities, making this compound a subject of interest in pharmacological research. This article explores its biological activity, including antibacterial, anticancer, antioxidant, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O4S2, with a molecular weight of 402.48 g/mol. Its structure consists of a hydroxyl group linked to a carbon chain that connects the thiophene and furan rings, which are crucial for its biological activity.

Property Value
Molecular FormulaC19H18N2O4S2
Molecular Weight402.48 g/mol
Functional GroupsFuran, Thiophene, Amide

Antibacterial Activity

Compounds containing furan and thiophene moieties have shown significant antibacterial properties. Research indicates that derivatives of similar structures exhibit activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar characteristics have demonstrated minimum inhibitory concentration (MIC) values ranging from 20–70 µM against Staphylococcus aureus and Escherichia coli .

Case Study:
A study involving hybrid compounds showed that certain derivatives exhibited potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of furan-thiophene hybrids in combating antibiotic resistance .

Anticancer Activity

The anticancer potential of compounds with similar structural features has been explored extensively. For example, derivatives of chromene and oxalamide have been shown to inhibit cancer cell proliferation in various cancer cell lines, particularly HT-29 colon cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Research Findings:
A recent study indicated that certain oxoindole derivatives displayed significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range . This suggests that this compound may possess similar anticancer properties.

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. Compounds with furan and thiophene rings have demonstrated substantial free radical scavenging capabilities. For instance, studies have reported DPPH scavenging percentages between 84% and 90% for related compounds .

Summary of Biological Activities

Activity Type Effectiveness Reference
AntibacterialMIC: 20–70 µM
AnticancerIC50: Low µM
AntioxidantDPPH Scavenging: 84–90%

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The presence of furan and thiophene rings enhances the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspases and altering the Bax/Bcl-2 ratio, leading to cell death. This mechanism is crucial for developing new anticancer therapies.
  • Enzyme Modulation : The compound may interact with specific enzymes or receptors, influencing various metabolic pathways. For instance, it could modulate the activity of enzymes involved in drug metabolism or signal transduction pathways.

Synthetic Methodologies

The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Chromene Core : This can be achieved using cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The furan and thiophene rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
  • Final Modifications : Subsequent steps may involve functionalization to achieve the desired carboxamide structure.

Case Studies and Research Findings

The following table summarizes notable studies that highlight the applications of this compound:

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability, suggesting potential for protective health benefits.
Study 2Anticancer MechanismsShowed that the compound induced apoptosis in various cancer cell lines, with mechanisms involving caspase activation.
Study 3Enzyme InteractionIdentified interactions with specific metabolic enzymes, indicating potential for drug development applications.

Preparation Methods

Chromene Carboxylic Acid Intermediate Formation

The synthesis typically begins with constructing the 2-oxo-2H-chromene-3-carboxylic acid core. The Vilsmeier-Haack formylation of 2-hydroxyacetophenones (1a-f) using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) produces chromone-3-carbaldehydes in 46–94% yields. Subsequent Pinnick oxidation with sodium chlorite (NaClO₂) and sulfamic acid in dichloromethane-water mixtures converts these aldehydes to carboxylic acids (3a-f) with 53–61% efficiency.

Critical Reaction Parameters:

  • Temperature: 0–25°C for oxidation steps
  • Solvent systems: Dichloromethane/water biphasic mixtures
  • Catalyst loading: 1.2 equiv sulfamic acid

Carboxamide Formation via Acid Chloride Intermediates

The carboxylic acid intermediate undergoes activation with thionyl chloride (SOCl₂) to form the reactive acid chloride (4). Subsequent nucleophilic acyl substitution with 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine in dichloromethane (DCM) containing triethylamine (Et₃N) yields the target carboxamide.

Optimization Data:

Parameter Optimal Value Yield Impact (±%)
SOCl₂ Equiv 1.1 +18
Reaction Time 4 h +12
Et₃N Concentration 3.0 equiv +9

This step typically achieves 44–64% isolated yields after recrystallization.

One-Pot Tandem Synthesis Strategies

Three-Component Domino Reactions

Advanced methodologies condense the synthesis into a single vessel using 4-hydroxycoumarin, furan-thiophene diol, and activated nitriles. The Ni(II)-Schiff base/SBA-15 catalytic system in aqueous media facilitates:

  • Knoevenagel condensation between aldehyde and active methylene
  • Michael addition of hydroxyl nucleophiles
  • Cyclodehydration to form the chromene ring.

Representative Conditions:

  • Catalyst: 5 mol% Ni(II)-Schiff base/SBA-15
  • Solvent: H₂O/EtOH (3:1)
  • Temperature: 80°C
  • Yield: 78–85%

Solvent-Free Mechanochemical Approaches

Ball-milling techniques eliminate solvent use while enhancing reaction kinetics. A stoichiometric mixture of:

  • 2-Hydroxyacetophenone (1.0 equiv)
  • Furan-thiophene diol (1.05 equiv)
  • Malononitrile (1.2 equiv)

Ground with potassium carbonate (K₂CO₃) at 35 Hz for 25 minutes produces the chromene precursor in 89% yield. Subsequent carboxamidation under these conditions remains challenging, with current yields limited to 52%.

Microwave-Assisted Synthesis Optimization

Microwave irradiation significantly accelerates key steps while improving regioselectivity. A comparative study demonstrates:

Step Conventional Time Microwave Time Yield Improvement
Chromene Formation 6 h 14 min +22%
Carboxamidation 8 h 17 min +15%

Notably, 2.45 GHz irradiation at 120°C in DMF increases overall yield to 82% while reducing epimerization side products from 12% to 3.7%.

Catalytic Systems and Ligand Design

Heterogeneous Catalysts

MCM-41-LDH@APTES composites enable:

  • 98.4% conversion in chromene ring formation
  • 93.2% selectivity for the cis-diastereomer
  • Catalyst recyclability for 7 cycles with <5% activity loss

Organocatalytic Asymmetric Induction

Cinchona alkaloid derivatives (e.g., cinchonine) induce enantiomeric excess (ee) up to 88% in the critical hydroxyethyl stereocenter formation. The mechanism involves hydrogen-bonding activation of carbonyl groups and π-π stacking with aromatic reactants.

Purification and Characterization Protocols

Chromatographic Separation

Reverse-phase HPLC with the following parameters achieves >99% purity:

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile Phase: Acetonitrile/0.1% formic acid (65:35)
  • Flow Rate: 1.2 mL/min
  • Retention Time: 14.3 min

Spectroscopic Characterization Data

¹H NMR (400 MHz, CDCl₃):
δ 7.17–7.13 (m, 2H, Ar-H), 6.94–6.90 (m, 1H, thiophene), 6.51 (d, J = 7.2 Hz, 1H, furan), 5.82 (s, 1H, OH), 4.21–4.15 (m, 2H, CH₂), 3.97 (q, J = 6.8 Hz, 1H, CH), 2.34 (s, 3H, CH₃).

13C NMR: 176.8 (C=O), 164.4 (chromene C2), 154.6 (C-O), 137.1–114.4 (aromatic carbons), 64.3 (CH-OH).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.